Phenol, 4,4'-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)-
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Overview
Description
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C32H38O4. It is known for its unique structure, which includes a butadiyne linkage between two phenol groups, each substituted with tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- typically involves the coupling of two phenol derivatives through a butadiyne linkage. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes. The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and the presence of oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The butadiyne linkage can be reduced to a butane linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Quinones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and electron transfer reactions, while the butadiyne linkage provides rigidity and conjugation. These interactions can affect biological pathways and molecular stability .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: Similar structure but with a methylene linkage instead of a butadiyne linkage.
Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the butadiyne linkage and has only one phenol group.
Uniqueness
Phenol, 4,4’-(1,3-butadiyne-1,4-diyl)bis[2,6-bis(1,1-dimethylethyl)- is unique due to its butadiyne linkage, which imparts distinct electronic and structural properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
822411-39-2 |
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Molecular Formula |
C32H42O2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[4-(3,5-ditert-butyl-4-hydroxyphenyl)buta-1,3-diynyl]phenol |
InChI |
InChI=1S/C32H42O2/c1-29(2,3)23-17-21(18-24(27(23)33)30(4,5)6)15-13-14-16-22-19-25(31(7,8)9)28(34)26(20-22)32(10,11)12/h17-20,33-34H,1-12H3 |
InChI Key |
XXNGCWIPNOHMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#CC#CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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